molecular formula C22H28N2O3S B2875899 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide CAS No. 942003-48-7

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2875899
CAS No.: 942003-48-7
M. Wt: 400.54
InChI Key: WKYSGGWSWYKGJK-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide (CAS 942003-48-7) is a synthetic small molecule with a molecular formula of C22H28N2O3S and a molecular weight of 400.5 g/mol . This compound is built on a 1,2,3,4-tetrahydroquinolin core, which is a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties. The structure features a 2-oxo moiety at position 2, an isopentyl group on the ring nitrogen, and a 2,5-dimethylbenzenesulfonamide substituent at position 6 . The strategic incorporation of the sulfonamide group enhances the molecule's potential for forming hydrogen bonds with biological targets, while the isopentyl and dimethylphenyl groups contribute to its lipophilicity, creating a balanced pharmacokinetic profile suitable for exploratory research . Compounds within this structural class are frequently investigated for their potential biological activities, which can include anti-cancer and anti-inflammatory effects in preclinical models . The tetrahydroquinoline-sulfonamide architecture is of significant interest in hit-to-lead optimization campaigns and as a key intermediate in the synthesis of more complex molecules for probing biological pathways . Researchers utilize this compound in various assays, with structural characterization often confirmed by techniques such as NMR spectroscopy and X-ray crystallography, supported by refinement tools like SHELX . This product is provided for laboratory research purposes only and is not approved for use in humans or veterinary applications.

Properties

IUPAC Name

2,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15(2)11-12-24-20-9-8-19(14-18(20)7-10-22(24)25)23-28(26,27)21-13-16(3)5-6-17(21)4/h5-6,8-9,13-15,23H,7,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYSGGWSWYKGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the isopentyl group and the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways or its use as a lead compound for drug development.

    Industry: The compound’s unique chemical properties make it valuable in industrial applications, such as the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with other tetrahydroquinoline derivatives and sulfonamide-containing molecules. For example:

  • N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide (): This analogue replaces the isopentyl and sulfonamide groups with a thiazol-oxazole-carboxamide chain. The absence of a bulky isopentyl group likely reduces lipophilicity compared to the target compound, while the carboxamide moiety may alter hydrogen-bonding interactions in biological systems .
  • Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate (): This brominated quinoline derivative features a bicyclic ester group instead of a sulfonamide, suggesting divergent reactivity and metabolic stability.

Methodological Considerations

Structural Characterization

Crystallographic analysis using SHELX software () could resolve the compound’s 3D conformation, particularly the orientation of the isopentyl group relative to the sulfonamide. Such data would clarify steric effects critical for target binding in drug discovery.

Lumping Strategies for Property Prediction

As noted in , lumping structurally similar compounds (e.g., tetrahydroquinolines with varying substituents) can streamline property prediction. However, the isopentyl and sulfonamide groups in the target compound may necessitate separate categorization due to their unique steric and electronic profiles.

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, mechanisms of action, and biological activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a benzenesulfonamide moiety. The presence of these functional groups suggests a diverse range of interactions with biological systems. Its molecular formula is C24H30N2O5SC_{24}H_{30}N_{2}O_{5}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

PropertyValue
Molecular FormulaC24H30N2O5SC_{24}H_{30}N_{2}O_{5}S
Molecular Weight426.5 g/mol
StructureChemical Structure

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting normal biochemical pathways.
  • Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing cellular responses.
  • Signal Transduction Interference : It may affect cellular signaling pathways that lead to alterations in gene expression and cellular behavior.

Antibacterial Properties

This compound falls under the category of sulfonamides , which are known for their antibacterial properties. These compounds historically have been utilized as antibiotics due to their ability to inhibit bacterial growth.

Cytotoxicity Studies

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer).
  • Results : The compound demonstrated significant cytotoxicity compared to standard treatments like gefitinib.

Case Study: In Vivo Toxicity Assessment

A study evaluated the toxicity of similar compounds in zebrafish embryos, providing insights into potential teratogenic effects:

CompoundEC50 (mg/L)Toxicity Classification
N-(1-isopentyl... benzenesulfonamide20.58Low Toxicity

This study underscores the importance of assessing both efficacy and safety in drug development .

Comparative Analysis with Related Compounds

To understand its unique biological profile, a comparison with similar compounds is essential. The following table summarizes the biological activities of related tetrahydroquinoline derivatives:

CompoundAntibacterial ActivityCytotoxic Activity (MCF-7)Cytotoxic Activity (MDA-MB-468)
N-(1-isopentyl... sulfonamideModerateHighModerate
N-(1-isopentyl... thiophene derivativeHighModerateHigh

This comparative analysis highlights the specific advantages and potential applications of this compound in therapeutic contexts.

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